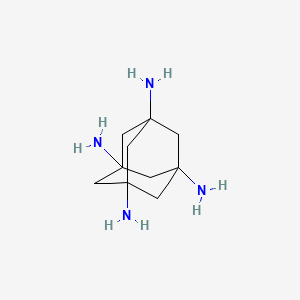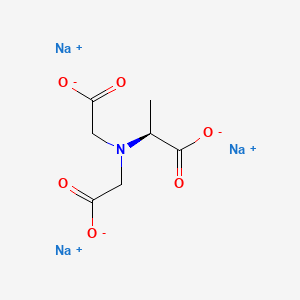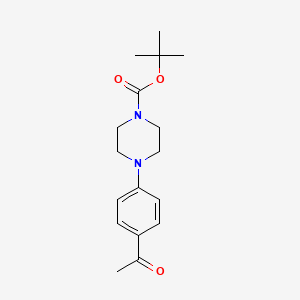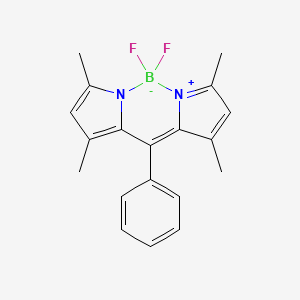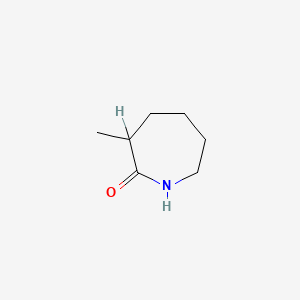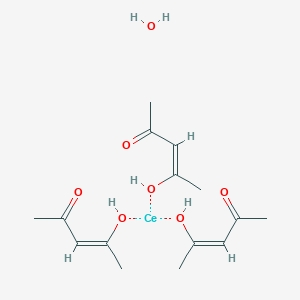
Cerium(III) acetylacetonate hydrate
Descripción general
Descripción
Cerium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Ce(C₅H₇O₂)₃·xH₂O. It is typically isolated as a trihydrate and is known for its crystalline powder form, which ranges in color from yellow to red . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Cerium(III) acetylacetonate hydrate can be synthesized through several methods. One common approach is the sol-gel process, which involves the hydrolysis and condensation of cerium acetylacetonate in the presence of a solvent such as methanol or ethylene glycol . The reaction conditions typically include a temperature of around 500°C and a duration of 2 hours . Another method involves the use of cerium nitrate or cerium acetate as precursors, with acetylacetone acting as a chelating ligand to prevent rapid hydrolysis . Industrial production methods often involve similar processes but on a larger scale, ensuring the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Cerium(III) acetylacetonate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents . Reduction reactions involve the reduction of cerium(IV) back to cerium(III) using reducing agents such as hydrogen or hydrazine . Substitution reactions often occur with other ligands, where the acetylacetonate ligands are replaced by other coordinating molecules . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Cerium(III) acetylacetonate hydrate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of mesoporous nanocrystalline ceria, which has applications in catalysis, solid oxide fuel cells, and solar cells . In biology and medicine, cerium-based compounds are studied for their antioxidant properties and potential therapeutic applications . In industry, this compound is used in the fabrication of various shapes of carbon nanostructures through chemical vapor deposition and laser evaporation techniques .
Mecanismo De Acción
The mechanism of action of cerium(III) acetylacetonate hydrate involves the formation of chelate rings, where the acetylacetonate anions bond to the cerium cation through their oxygen atoms . This chelation stabilizes the cerium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved in its action depend on the specific application, such as catalysis or therapeutic use.
Comparación Con Compuestos Similares
Cerium(III) acetylacetonate hydrate can be compared with other similar compounds, such as gadolinium(III) acetylacetonate hydrate, praseodymium(III) acetylacetonate hydrate, and samarium(III) acetylacetonate hydrate . These compounds share similar coordination structures and chemical properties but differ in their specific applications and reactivity. For example, gadolinium(III) acetylacetonate hydrate is often used in magnetic resonance imaging (MRI) contrast agents, while praseodymium(III) acetylacetonate hydrate is used in optical materials . The uniqueness of this compound lies in its versatility and wide range of applications across different scientific fields.
Propiedades
IUPAC Name |
cerium;4-hydroxypent-3-en-2-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Ce.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGQVCBMBCKNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ce] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26CeO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-61-4 | |
| Record name | Cerium (III) 2,4-pentanedionate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


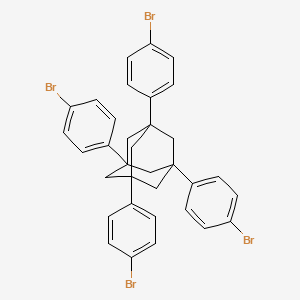
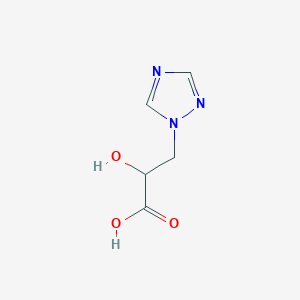
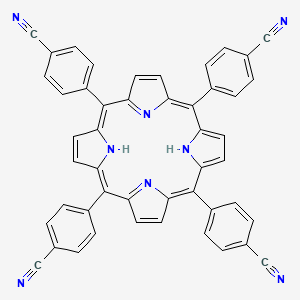
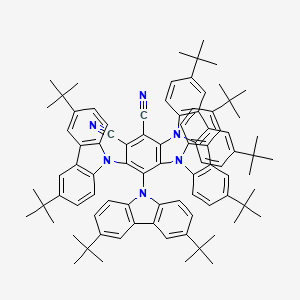

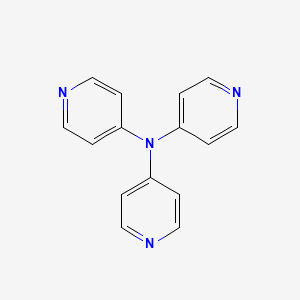
![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)
